molecular formula C22H15ClFN3O2S B5160188 1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea

1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea

Cat. No.: B5160188
M. Wt: 439.9 g/mol
InChI Key: UYLPPDJOSIOKMK-UHFFFAOYSA-N
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Description

1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved through the cyclization of 2-aminophenol with aldehydes or ketones under acidic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization.

This can be done through electrophilic aromatic substitution reactions using appropriate reagents and catalysts . The final step is the formation of the thiourea moiety, which can be achieved by reacting the benzoxazole derivative with isothiocyanates under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmission . Additionally, it may interact with DNA and proteins, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methyl, and fluorobenzoyl groups enhances its reactivity and potential for various applications .

Properties

IUPAC Name

N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2S/c1-12-6-9-19-18(10-12)25-21(29-19)13-7-8-15(23)17(11-13)26-22(30)27-20(28)14-4-2-3-5-16(14)24/h2-11H,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLPPDJOSIOKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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